molecular formula C17H17N3O2S B269128 N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

Numéro de catalogue B269128
Poids moléculaire: 327.4 g/mol
Clé InChI: AHORPLVGOCESEB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide, commonly known as PACAP-27, is a neuropeptide that has been extensively studied for its potential therapeutic applications. It was first isolated from the hypothalamus and has since been found in various parts of the brain and peripheral tissues. PACAP-27 is known for its diverse biological effects, including neuroprotection, anti-inflammatory, and immunomodulatory properties.

Mécanisme D'action

The mechanism of action of PACAP-27 is complex and involves multiple signaling pathways. PACAP-27 binds to three different receptors: PAC1, VPAC1, and VPAC2. These receptors are widely expressed in the brain and peripheral tissues. Upon binding to its receptors, PACAP-27 activates multiple signaling pathways, including the cAMP, MAPK, and PI3K/Akt pathways. These pathways are involved in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects
PACAP-27 has diverse biochemical and physiological effects. It has been shown to regulate the activity of various neurotransmitters, including dopamine, serotonin, and acetylcholine. PACAP-27 has also been shown to regulate the release of hormones, including growth hormone and insulin. In addition, PACAP-27 has been shown to regulate the activity of immune cells, including T cells and macrophages.

Avantages Et Limitations Des Expériences En Laboratoire

PACAP-27 has several advantages for lab experiments. It is stable and can be easily synthesized using SPPS. It also has a low molecular weight, which allows it to penetrate the blood-brain barrier. However, PACAP-27 has some limitations for lab experiments. It can be expensive to synthesize, and its effects can be difficult to quantify in vivo.

Orientations Futures

There are several future directions for the study of PACAP-27. One area of research is the development of PACAP-27 analogs with improved stability and efficacy. Another area of research is the identification of novel receptors and signaling pathways that are activated by PACAP-27. Finally, the therapeutic potential of PACAP-27 in various diseases, including neurological disorders, inflammation, and cancer, should be further explored using in vitro and in vivo models.

Méthodes De Synthèse

The synthesis of PACAP-27 involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The process involves the sequential addition of amino acids to a resin-bound peptide chain. After the peptide chain is assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The final product is obtained as a white powder.

Applications De Recherche Scientifique

PACAP-27 has been extensively studied for its therapeutic potential in various diseases, including neurological disorders, inflammation, and cancer. In neurological disorders, PACAP-27 has been shown to have neuroprotective effects in animal models of stroke, traumatic brain injury, and Parkinson's disease. PACAP-27 has also been shown to promote the survival of neurons and enhance the growth of axons.
Inflammation is a key component of many diseases, including autoimmune disorders and cancer. PACAP-27 has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and chemokines. PACAP-27 has also been shown to modulate the immune response by regulating the activity of immune cells.
PACAP-27 has also been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in animal models of cancer. PACAP-27 has also been shown to enhance the effectiveness of chemotherapy and radiation therapy.

Propriétés

Nom du produit

N-[3-({[(phenylacetyl)amino]carbothioyl}amino)phenyl]acetamide

Formule moléculaire

C17H17N3O2S

Poids moléculaire

327.4 g/mol

Nom IUPAC

N-[(3-acetamidophenyl)carbamothioyl]-2-phenylacetamide

InChI

InChI=1S/C17H17N3O2S/c1-12(21)18-14-8-5-9-15(11-14)19-17(23)20-16(22)10-13-6-3-2-4-7-13/h2-9,11H,10H2,1H3,(H,18,21)(H2,19,20,22,23)

Clé InChI

AHORPLVGOCESEB-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

SMILES canonique

CC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)CC2=CC=CC=C2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.